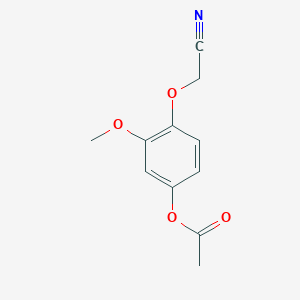

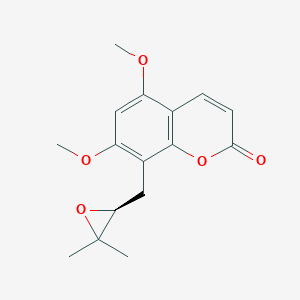

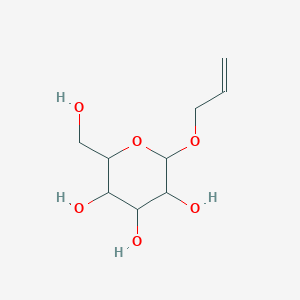

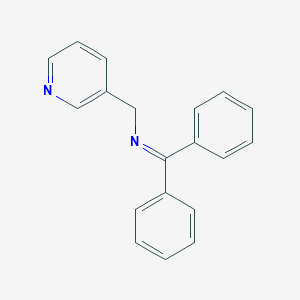

2-(2-苄氧基苯氧基)乙胺

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the formation of amide bonds and cyclization reactions. For example, the synthesis of N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives showcases a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, indicating a potential pathway that might be adapted for synthesizing compounds like "2-(2-Benzyloxyphenoxy)ethylamine" (Sabbaghan & Hossaini, 2012).

Molecular Structure Analysis

The structure of related compounds is often characterized by spectroscopic methods such as NMR and X-ray crystallography. For instance, ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate was characterized, revealing insights into the molecular geometry and electronic structure through experimental and theoretical methods (İ. Koca et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving these compounds can include interactions with various reagents, leading to a range of derivatives. The reaction of acetylenecarboxylic acid with amines, for example, demonstrates the potential for creating diverse compounds through reactions of diethyl acetylenedicarboxylate with amines, highlighting the versatility of these compounds in chemical synthesis (Iwanami et al., 1964).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, can be determined through various analytical techniques. Studies on compounds like ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate provide insights into crystalline structure and physical characteristics, which are crucial for understanding the behavior and application of these chemicals (A. D. Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies on similar compounds. For instance, the synthesis and characterization of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate provide data on chemical stability, reactivity, and potential biological activity, offering a glimpse into how "2-(2-Benzyloxyphenoxy)ethylamine" might behave under various conditions (S. Naveen et al., 2021).

科学研究应用

抗多巴胺药物:2-(2-苄氧基苯氧基)乙胺衍生物,特别是2-取代-5-噻吩基苄异丙氧基氟苯氧基乙胺衍生物,已被发现对治疗精神分裂症、依赖症和神经退行性疾病等疾病有益。这些化合物潜在地有助于治疗(Habernickel, 2003)。

合成中的手性辅助剂:化合物1-(2,5-二甲氧基苯基)乙胺,是2-(2-苄氧基苯氧基)乙胺的衍生物,已被有效地用作手性辅助剂。它有助于烯醛胺与烷基金属的对映选择性烷基化,促进对映体的合成和分离,使其以纯形式存在(Kohara, Hashimoto, & Saigo, 1999)。

抗惊厥活性:另一种衍生物乙酸4-[2-(6-甲基-3-吡啶氧基)丁氧基]苯乙酯表现出抗惊厥特性。它通过有效减少癫痫发作并提高癫痫阈值,主要通过抑制电压门控钠电流和增强GABA效应来实现(Pękala等,2011)。

抗抑郁活性:2-苯基-2-(1-羟基环烷基)乙胺等衍生物显示出潜在的抗抑郁活性。该类化合物中的文拉法辛表现出显著的神经递质摄取抑制作用,并在大鼠松果体中具有快速的作用起效(Yardley et al., 1990)。

药物应用:高产率和纯度合成2-羟基-N,N-双(2-氨基乙基)乙胺表明其在药物应用中具有很大的潜力(Jin Yi-cui, 2005)。

单胺氧化酶抑制:含有烷氧基取代基的1-苯乙胺,与2-(2-苄氧基苯氧基)乙胺相关,已被发现增强其弱的抗单胺氧化酶活性,这可能对神经学研究有影响(McCoubrey, 1959)。

属性

IUPAC Name |

2-(2-phenylmethoxyphenoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c16-10-11-17-14-8-4-5-9-15(14)18-12-13-6-2-1-3-7-13/h1-9H,10-12,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVSABAGVFWSNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403524 | |

| Record name | 2-(2-BENZYLOXYPHENOXY)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Benzyloxyphenoxy)ethylamine | |

CAS RN |

72955-81-8 | |

| Record name | 2-(2-BENZYLOXYPHENOXY)ETHYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3S,4S,5S,6R)-2-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B16145.png)

![[12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B16177.png)